TMB-8

説明

intracellular calcium antagonist; RN given refers to parent cpd

特性

CAS番号 |

57818-92-5 |

|---|---|

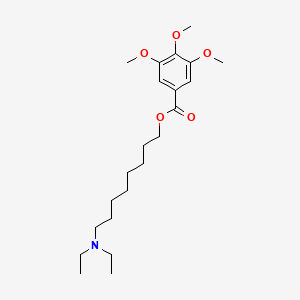

分子式 |

C22H37NO5 |

分子量 |

395.5 g/mol |

IUPAC名 |

8-(diethylamino)octyl 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C22H37NO5/c1-6-23(7-2)14-12-10-8-9-11-13-15-28-22(24)18-16-19(25-3)21(27-5)20(17-18)26-4/h16-17H,6-15H2,1-5H3 |

InChIキー |

IBQMHBGFMLHHLE-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)CCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

他のCAS番号 |

57818-92-5 |

関連するCAS |

53464-72-5 (hydrochloride) |

同義語 |

3,4,5-trimethoxybenzoic acid, 8-(diethylamino)octyl ester 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride TMB-8 |

製品の起源 |

United States |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to TMB-8 in Cellular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMB-8 (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate) is a cell-permeable compound widely cited in cellular biology literature as an intracellular calcium antagonist. Its primary utility is described as the inhibition of calcium release from intracellular stores, predominantly the endoplasmic/sarcoplasmic reticulum. This function has positioned this compound as a tool to investigate the roles of intracellular calcium signaling in a myriad of cellular processes. However, a deeper dive into the pharmacological profile of this compound reveals a more complex reality. At concentrations commonly used to inhibit intracellular calcium release, this compound exerts a range of non-specific effects that can significantly confound experimental results. This technical guide provides a comprehensive overview of the function of this compound, detailing its intended mechanism of action, its significant off-target effects, and protocols for its judicious use in a research setting.

Core Mechanism of Action: Intracellular Calcium Antagonism

This compound is primarily employed to block the release of calcium (Ca²⁺) from intracellular stores, which are crucial for a multitude of signaling pathways. The main intracellular Ca²⁺ stores are the endoplasmic reticulum (ER) and, in muscle cells, the sarcoplasmic reticulum (SR). The release of Ca²⁺ from these stores is typically mediated by two main types of channels: the inositol 1,4,5-trisphosphate receptors (IP₃Rs) and the ryanodine receptors (RyRs).

While this compound is widely used to inhibit this release, the precise molecular mechanism of this inhibition is not fully elucidated. It is suggested to stabilize the membrane of these intracellular stores, thereby preventing the efflux of Ca²⁺ into the cytoplasm. However, direct binding to and competitive antagonism of IP₃Rs or RyRs have not been consistently demonstrated. In vascular smooth muscle, this compound at a concentration of 100 µM has been shown to inhibit norepinephrine-induced transient increases in intracellular Ca²⁺, which are dependent on release from intracellular stores.[1] In frog skeletal muscle, this compound at concentrations of 50-100 µM blocked electrically evoked twitches, suggesting an effect on Ca²⁺ release from the sarcoplasmic reticulum.[2]

Signaling Pathways Influenced by this compound

The primary intended application of this compound is to dissect cellular signaling pathways that are dependent on the release of intracellular calcium.

IP₃ Receptor-Mediated Calcium Release

Many cell surface receptors, upon binding to their ligands, activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ then diffuses through the cytoplasm and binds to IP₃Rs on the ER membrane, triggering the release of stored Ca²⁺. This compound is used to block this Ca²⁺ release and thus investigate the downstream consequences of this signaling cascade.

Store-Operated Calcium Entry (SOCE)

The depletion of Ca²⁺ from the ER triggers a compensatory influx of extracellular Ca²⁺ through a process known as store-operated calcium entry (SOCE). This is mediated by the ER Ca²⁺ sensor STIM1, which, upon sensing low ER Ca²⁺, translocates to ER-plasma membrane junctions and activates Orai1 channels in the plasma membrane, allowing Ca²⁺ to enter the cell. By inhibiting the initial release of Ca²⁺ from the ER, this compound can be used to indirectly prevent the activation of SOCE.

Quantitative Data on this compound Activity

A significant challenge in the use of this compound is the discrepancy between the concentrations required for its intended effect and those at which off-target effects become prominent.

| Target/Effect | Cell Type/System | Reported Concentration / IC₅₀ | Reference(s) |

| Primary (Intended) Effect | |||

| Inhibition of Ca²⁺ Release | Vascular Smooth Muscle (Rabbit Aorta) | 100 µM (inhibited norepinephrine-induced transient) | [1] |

| Skeletal Muscle (Frog) | 50 - 100 µM (blocked twitches) | [2] | |

| Neuromuscular Junction (Mouse) | 10 - 30 µM (twitch reduction) | [3] | |

| Non-Specific (Off-Target) Effects | |||

| Functional Inhibition of nAChRs | TE671/RD, SH-SY5Y cells | IC₅₀ ≈ 400 nM | [4] |

| Rat Brain Synaptosomes | IC₅₀ ≈ 500 nM | [4] | |

| Inhibition of nAChR Binding | Human Muscle, Ganglionic nAChRs | IC₅₀ ≈ 30 - 200 µM | [4] |

| Inhibition of Mitochondrial Respiration | Rat Thymocytes, Rat Liver Mitochondria | Effective at concentrations used to study Ca²⁺ signaling | |

| Paradoxical Ca²⁺ Mobilization | Pancreatic Islets | 10 - 100 µM | [5][6] |

| Inhibition of Membrane Currents | Guinea Pig Ventricular Cardiomyocytes | pD₂ = 5.0 (for ICa), pD₂ = 5.3 (for INa) | [7] |

Non-Specific Effects and Considerations for Use

The utility of this compound as a specific inhibitor of intracellular Ca²⁺ release is compromised by its numerous off-target effects, which often occur at concentrations similar to or lower than those required for its primary intended function.

-

Antagonism of Nicotinic Acetylcholine Receptors (nAChRs): this compound is a potent, non-competitive antagonist of various nAChR subtypes, with IC₅₀ values in the nanomolar range for functional inhibition.[4] This is significantly more potent than its effects on intracellular Ca²⁺ release, which are typically observed in the micromolar range.

-

Mitochondrial Dysfunction: this compound has been shown to inhibit mitochondrial respiration, likely through the inhibition of NADH dehydrogenase. This leads to a decrease in cellular ATP concentration and mitochondrial membrane potential.

-

Paradoxical Calcium Mobilization: In certain cell types, such as pancreatic beta-cells, this compound has been observed to paradoxically increase the cytosolic Ca²⁺ concentration by mobilizing it from intracellular stores, an effect opposite to its intended purpose.[5][6]

-

Inhibition of Other Ion Channels: this compound can non-selectively inhibit other membrane currents, including voltage-gated sodium and calcium channels.[7]

-

Effects on Renin Secretion: In rat renal cortical slices, this compound exhibited multiple non-specific effects, including blocking the inhibitory effect of K-depolarization on renin secretion, suggesting actions as a sodium and calcium channel blocker.[8]

Experimental Protocols

Given the significant non-specific effects of this compound, carefully designed experiments with appropriate controls are crucial for the valid interpretation of results.

General Protocol for Assessing the Effect of this compound on Intracellular Calcium

This protocol provides a general framework for using this compound in conjunction with fluorescent Ca²⁺ indicators.

Materials:

-

Cells of interest cultured on glass-bottom dishes suitable for microscopy.

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate imaging buffer, with and without Ca²⁺.

-

This compound hydrochloride stock solution (e.g., 10-100 mM in DMSO).

-

Agonist to induce intracellular Ca²⁺ release (e.g., ATP, carbachol, histamine).

-

Positive control for Ca²⁺ influx (e.g., ionomycin).

-

Negative control (vehicle, e.g., DMSO).

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes to achieve a desired confluency for imaging.

-

Dye Loading:

-

Prepare a loading solution of the chosen Ca²⁺ indicator (e.g., 1-5 µM Fura-2 AM) in imaging buffer, containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Incubate cells with the loading solution for 30-60 minutes at 37°C.

-

Wash the cells 2-3 times with imaging buffer to remove excess dye and allow for de-esterification of the AM ester for 15-30 minutes.

-

-

This compound Treatment:

-

Prepare working concentrations of this compound in the imaging buffer. It is recommended to perform a dose-response curve (e.g., 1 µM to 100 µM).

-

Pre-incubate the cells with the this compound solution or vehicle for a defined period (e.g., 15-30 minutes) before stimulation.

-

-

Calcium Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.

-

Acquire a baseline fluorescence signal for a few minutes.

-

Add the agonist to stimulate intracellular Ca²⁺ release and record the change in fluorescence.

-

At the end of the experiment, add ionomycin to determine the maximum Ca²⁺ signal (F_max) and a Ca²⁺ chelator like EGTA to determine the minimum signal (F_min) for ratiometric analysis if using Fura-2.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity or the ratio of fluorescence at two wavelengths (for ratiometric dyes) over time.

-

Compare the amplitude and kinetics of the Ca²⁺ response in this compound treated cells versus vehicle-treated cells.

-

Workflow Diagram:

Essential Controls:

-

Vehicle Control: To control for the effect of the solvent (e.g., DMSO).

-

Positive Control for Inhibition: Use a more specific inhibitor of the pathway of interest, if available, to compare with the effects of this compound.

-

Assays for Non-Specific Effects:

-

Mitochondrial Function: Measure cellular ATP levels or mitochondrial membrane potential in parallel experiments with this compound treatment.

-

Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity.

-

Electrophysiology: If possible, use patch-clamp techniques to directly measure the effects of this compound on relevant ion channels in your cell type.

-

Conclusion and Recommendations

This compound has historically been a widely used tool for implicating intracellular Ca²⁺ release in various cellular functions. However, the wealth of data on its non-specific effects necessitates a cautious and critical approach to its use and to the interpretation of data obtained with it.

Key Recommendations for Researchers:

-

Acknowledge the Non-Specific Effects: Be aware that at the commonly used micromolar concentrations, this compound is a potent antagonist of nAChRs and can affect mitochondrial function and other ion channels.

-

Use the Lowest Effective Concentration: Perform careful dose-response studies to determine the lowest concentration of this compound that produces the desired inhibitory effect on intracellular Ca²⁺ release in your specific experimental system.

-

Employ Orthogonal Approaches: Do not rely solely on this compound to implicate intracellular Ca²⁺ release. Use other pharmacological inhibitors with different mechanisms of action (e.g., xestospongin C for IP₃Rs, or thapsigargin to deplete stores and study SOCE), as well as genetic approaches (e.g., siRNA or CRISPR-mediated knockdown of IP₃Rs or RyRs) to validate your findings.

-

Include Rigorous Controls: Always include the appropriate vehicle and functional controls to assess the potential contribution of this compound's off-target effects to your observations.

By understanding the multifaceted pharmacology of this compound and employing rigorous experimental design, researchers can continue to use this compound as a tool, albeit a complex one, to probe the intricate world of cellular calcium signaling.

References

- 1. Inhibitory effect of 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (this compound) in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound can block twitches without blocking high K+ or caffeine induced contractures in frog's skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a putative calcium antagonist, on neuromuscular transmission and muscle contractility in the mouse phrenic nerve-hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The "calcium antagonist" this compound [3,4,5-trimethoxybenzoic acid 8-(diethylamino)octyl ester] is a potent, non-competitive, functional antagonist at diverse nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mobilization of Ca2+ from intracellular stores of pancreatic beta-cells by the calcium store blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound as a pharmacologic tool in guinea pig myocardial tissues. II. Effects of this compound on membrane currents in isolated ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium-dependent inhibition of renin secretion: this compound is a non-specific antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

TMB-8: A Technical Guide to its Discovery, History, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-8) is a compound that has carved a unique and somewhat enigmatic niche in the annals of pharmacology. Initially characterized as an intracellular calcium antagonist, its journey through decades of research has revealed a more complex pharmacological profile, implicating it in a variety of cellular processes beyond its originally proposed mechanism. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted pharmacological actions of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, detail key experimental protocols used in its characterization, present quantitative data in a structured format, and visualize its impact on critical signaling pathways.

Discovery and Historical Context

This compound was first introduced to the scientific community in the mid-1970s by Chiou and Malagodi as a novel calcium antagonist.[1] Their initial studies in smooth and skeletal muscles suggested that this compound's inhibitory effects on muscle contraction stemmed from its ability to block the release of calcium from intracellular stores.[1] This pioneering work established this compound as a valuable pharmacological tool for investigating the role of intracellular calcium in various physiological processes.

However, subsequent research painted a more intricate picture of this compound's activities. While its effects on intracellular calcium dynamics remained a central theme, studies began to reveal its interactions with other cellular targets, including nicotinic acetylcholine receptors (nAChRs) and protein kinase C (PKC).[2] A significant finding by Bencherif and colleagues in 1995 demonstrated that this compound is a potent, non-competitive antagonist of diverse nAChR subtypes, with potencies that surpassed its effects on intracellular calcium mobilization.[2] This discovery challenged the singular view of this compound as a specific intracellular calcium antagonist and highlighted its polypharmacological nature.

The narrative of this compound's mechanism of action also evolved from a simple blockade of calcium release to a more nuanced role. Some studies have even suggested that under certain conditions, this compound can paradoxically mobilize calcium from intracellular stores, rather than inhibit its release.[3] This dualistic behavior underscores the complexity of its interactions within the cellular environment and necessitates careful interpretation of experimental results.

Chemical Properties

| Property | Value |

| Full Name | 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride |

| Abbreviation | This compound |

| CAS Number | 57818-92-5 |

| Molecular Formula | C₂₂H₃₇NO₅ · HCl |

| Molecular Weight | 432.0 g/mol |

| Structure | A derivative of trimethoxybenzoic acid |

Pharmacological Profile: A Multi-Targeted Agent

The pharmacological actions of this compound are diverse, reflecting its ability to interact with multiple cellular targets. This section summarizes its key effects, supported by quantitative data where available.

Intracellular Calcium Modulation

The most well-documented effect of this compound is its interference with intracellular calcium signaling. It has been widely used as a tool to probe the involvement of intracellular calcium stores in cellular responses.

Quantitative Data on Intracellular Calcium Modulation:

| Parameter | Cell/Tissue Type | Agonist | This compound Concentration | Effect | Reference |

| Inhibition of Ca²⁺ release | Vascular smooth muscle | Norepinephrine | 100 µM | Inhibited transient increases in [Ca²⁺]i | [4] |

| Inhibition of Ca²⁺ influx | Vascular smooth muscle | High K⁺ | 100 µM | Decreased [Ca²⁺]i and ⁴⁵Ca²⁺ influx | [4] |

| Mobilization of Ca²⁺ | Pancreatic islets | - | 10, 30, 100 µM | Concentration-dependent increase in ⁴⁵Ca²⁺ efflux | [3] |

| Increase in cytosolic Ca²⁺ | RINm5F cells | - | - | Increased cytosolic Ca²⁺ concentration | [3] |

| Inhibition of Ca²⁺ release | Rabbit aortic strip | - | 50 µM | Blocked contractile response | [2] |

| Inhibition of Ca²⁺ influx/efflux | Guinea pig ileum | - | 65 µM | Inhibited calcium influx and efflux | [2] |

The conflicting observations of this compound as both an inhibitor and a mobilizer of intracellular calcium highlight the context-dependent nature of its effects, which may vary with cell type, experimental conditions, and the specific signaling pathways being investigated.

Antagonism of Nicotinic Acetylcholine Receptors

A pivotal discovery in the pharmacology of this compound was its potent, non-competitive antagonism of various nAChR subtypes.

IC₅₀ Values for nAChR Antagonism:

| Receptor Subtype | Cell Line | IC₅₀ (nM) | Reference |

| Human muscle-type nAChR | TE671/RD | 390 | [2] |

| α3β4 ganglionic nAChR | SH-SY5Y | 350 | [2] |

| nAChR mediating dopamine release | Rat brain synaptosomes | 480 | [2] |

These findings indicate that this compound's effects in systems where nAChRs are expressed may be, at least in part, attributable to its actions on these receptors rather than solely on intracellular calcium stores.

Inhibition of Protein Kinase C

This compound has also been shown to inhibit the activity of protein kinase C (PKC), a key enzyme in many signal transduction pathways. This inhibition appears to be dose-dependent. While specific IC₅₀ values for PKC inhibition are not consistently reported across the literature, its inhibitory effect on PKC adds another layer to its complex pharmacological profile.

Key Experimental Protocols

This section provides an overview of the methodologies used in seminal studies to characterize the pharmacological effects of this compound.

Measurement of Intracellular Calcium Concentration using Fura-2

Objective: To measure changes in intracellular free calcium concentration ([Ca²⁺]i) in response to this compound and other stimuli.

General Protocol:

-

Cell Preparation: Cells are cultured on coverslips suitable for fluorescence microscopy.

-

Fura-2 AM Loading: Cells are incubated with the cell-permeant ratiometric calcium indicator Fura-2 acetoxymethyl ester (Fura-2 AM) in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at 37°C for a specified time (e.g., 60 minutes). During this time, intracellular esterases cleave the AM ester group, trapping the Fura-2 in the cytoplasm.

-

Washing: After loading, the cells are washed with fresh buffer to remove extracellular Fura-2 AM.

-

Microscopy and Data Acquisition: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. The cells are alternately excited at 340 nm and 380 nm, and the emission fluorescence is collected at 510 nm.

-

Experimental Procedure: A baseline fluorescence ratio (F340/F380) is established. This compound and other experimental agents are then added to the perfusion solution, and the changes in the fluorescence ratio are recorded over time.

-

Calibration: At the end of each experiment, the maximum fluorescence ratio (Rmax) is determined by adding a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular calcium. The minimum fluorescence ratio (Rmin) is then determined by adding a calcium chelator (e.g., EGTA) to the solution. These values are used to convert the fluorescence ratios to [Ca²⁺]i using the Grynkiewicz equation.

Experimental Workflow for Fura-2 Calcium Imaging:

Workflow for measuring intracellular calcium with Fura-2.

Assessment of Smooth Muscle Contraction in Isolated Aortic Rings

Objective: To measure the effect of this compound on the contractility of vascular smooth muscle.

General Protocol:

-

Tissue Preparation: A segment of the thoracic aorta is carefully dissected from a euthanized animal (e.g., rabbit) and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adherent tissue and cut into rings of a specific width (e.g., 2-3 mm).

-

Mounting: The aortic rings are suspended between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The rings are gradually stretched to an optimal resting tension (e.g., 2 g) and allowed to equilibrate for a period of time (e.g., 60-90 minutes), with periodic washing with fresh buffer.

-

Viability Test: The viability of the muscle is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

-

Experimental Procedure: After washing out the KCl and allowing the muscle to return to baseline, cumulative concentration-response curves to contractile agonists (e.g., norepinephrine, phenylephrine) are generated in the absence and presence of increasing concentrations of this compound. The effect of this compound on contractions induced by high K⁺ is also assessed.

-

Data Analysis: The contractile force is recorded, and the data are analyzed to determine the effect of this compound on the potency (EC₅₀) and efficacy (Emax) of the contractile agents.

Experimental Workflow for Aortic Ring Contraction Assay:

Workflow for assessing smooth muscle contraction.

Functional Assay for Nicotinic Acetylcholine Receptor Antagonism

Objective: To determine the effect of this compound on the function of nAChRs.

General Protocol:

-

Cell Culture: A cell line endogenously expressing or transfected to express the nAChR subtype of interest (e.g., TE671/RD for muscle-type, SH-SY5Y for α3β4) is cultured.

-

Ion Flux Assay: The functional activity of the nAChRs is assessed by measuring agonist-induced ion flux. A common method is to use a radioactive tracer such as ⁸⁶Rb⁺ (a surrogate for K⁺) or a fluorescent ion indicator.

-

Experimental Procedure:

-

Cells are plated in multi-well plates.

-

The cells are washed and pre-incubated with a buffer containing this compound at various concentrations for a defined period.

-

The nAChR agonist (e.g., nicotine, carbachol) is added along with the ion flux tracer (e.g., ⁸⁶Rb⁺).

-

The ion flux is allowed to proceed for a short period.

-

The reaction is terminated by rapidly washing the cells with a cold buffer.

-

The amount of tracer that has entered the cells is quantified (e.g., by scintillation counting for ⁸⁶Rb⁺).

-

-

Data Analysis: The agonist-induced ion flux in the presence of this compound is compared to the control (agonist alone). The concentration of this compound that produces 50% inhibition of the agonist response (IC₅₀) is calculated.

Signaling Pathways Modulated by this compound

This compound's pharmacological effects are mediated through its interaction with several key signaling pathways. The following diagrams illustrate its proposed points of action.

Intracellular Calcium Signaling Pathway

This compound is classically thought to interfere with the release of Ca²⁺ from the endoplasmic reticulum (ER), a process initiated by the binding of inositol 1,4,5-trisphosphate (IP₃) to its receptor (IP₃R) on the ER membrane. It may also affect ryanodine receptors (RyR), another class of intracellular calcium release channels.

This compound's proposed action on intracellular calcium release.

Store-Operated Calcium Entry (SOCE) Pathway

Depletion of ER calcium stores triggers store-operated calcium entry (SOCE), a process mediated by the interaction of STIM proteins in the ER membrane and Orai channels in the plasma membrane. This compound's effect on this pathway is complex and may be indirect, through its modulation of ER calcium levels.

This compound's potential indirect effect on SOCE.

Protein Kinase C (PKC) Signaling Pathway

The activation of conventional PKC isoforms is dependent on both diacylglycerol (DAG) and intracellular calcium. By modulating intracellular calcium levels, this compound can indirectly influence PKC activity.

This compound's indirect modulation of the PKC pathway.

Conclusion

This compound has evolved from its initial classification as a specific intracellular calcium antagonist to being recognized as a multifaceted pharmacological agent with a complex mechanism of action. Its ability to interact with nAChRs and PKC, in addition to its effects on intracellular calcium homeostasis, makes it a powerful but potentially non-selective tool for pharmacological research. The conflicting reports on its role as an inhibitor versus a mobilizer of intracellular calcium underscore the importance of careful experimental design and interpretation. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's polypharmacology is essential for its appropriate use in experimental settings and for the accurate interpretation of the data it generates. This technical guide provides a comprehensive overview to aid in this endeavor, summarizing decades of research and providing practical information for its application in the laboratory.

References

- 1. Calcium signaling - Wikipedia [en.wikipedia.org]

- 2. The "calcium antagonist" this compound [3,4,5-trimethoxybenzoic acid 8-(diethylamino)octyl ester] is a potent, non-competitive, functional antagonist at diverse nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mobilization of Ca2+ from intracellular stores of pancreatic beta-cells by the calcium store blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (this compound) in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

TMB-8 and its Impact on Sarcoplasmic Reticulum Ca²⁺ Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-8) was initially introduced as a specific antagonist of intracellular calcium (Ca²⁺) release, particularly from the sarcoplasmic reticulum (SR). Its mechanism was thought to involve the stabilization of the SR membrane, thereby preventing the efflux of stored Ca²⁺. For years, it has been employed as a pharmacological tool to investigate the role of intracellular Ca²⁺ stores in a multitude of cellular processes, including muscle contraction and neurotransmission. However, accumulating evidence has revealed a more complex pharmacological profile, characterized by a significant lack of specificity. This compound is now known to interact with a variety of other cellular targets, including plasma membrane ion channels and signaling proteins. This guide provides a comprehensive overview of the effects of this compound on sarcoplasmic reticulum Ca²⁺ release, presenting quantitative data, detailed experimental protocols, and a critical evaluation of its utility in research, given its numerous off-target effects.

Core Mechanism of Action on Sarcoplasmic Reticulum Ca²⁺ Release

The primary and most cited mechanism of this compound is its ability to inhibit the release of Ca²⁺ from intracellular stores, with the sarcoplasmic reticulum being a key target in muscle cells. It is proposed to exert its inhibitory effects by blocking the Ca²⁺ release channels embedded in the SR membrane.

In smooth muscle, this compound has been shown to inhibit contractions induced by agents that rely on the mobilization of intracellular Ca²⁺, such as norepinephrine[1]. The antagonism of noradrenaline-induced contractions by this compound suggests that the activation of α1-adrenoceptors, which leads to the release of Ca²⁺ from intracellular stores, is impeded by the drug[1]. This action is consistent with the hypothesis that this compound interferes with the Ca²⁺ release process from the sarcoplasmic reticulum[2][3].

While initially described as an "intracellular calcium antagonist," the precise molecular interactions with SR Ca²⁺ release channels, namely Ryanodine Receptors (RyRs) and Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs), are not fully elucidated. Its action is generally considered to be an inhibition of the channel's opening, thereby "trapping" calcium within the SR[4].

Lack of Specificity and Significant Off-Target Effects

A critical consideration for any researcher using this compound is its broad spectrum of activity beyond the sarcoplasmic reticulum. These off-target effects can confound the interpretation of experimental data and must be carefully considered.

Key off-target effects include:

-

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: this compound is a potent, non-competitive antagonist at various nAChR subtypes, with IC₅₀ values in the nanomolar range, which is a much higher potency than its effects on Ca²⁺ mobilization[5][6][7].

-

Protein Kinase C (PKC) Inhibition: this compound inhibits PKC activity in a dose-dependent manner[5][6].

-

Plasma Membrane Ion Channel Blockade: this compound possesses both Ca²⁺ channel- and Na⁺ channel-blocking properties at the plasma membrane[][9]. It has been shown to decrease membrane K⁺ conductance as well[]. In cardiac tissues, it affects action potential duration and amplitude, further indicating its action on membrane ion conductances[2].

-

Inhibition of Renin Secretion: this compound has been shown to have non-specific effects on renin secretion, including blocking the inhibitory effect of K-depolarization[10].

Because of its amphiphilic nature, it is speculated that this compound accumulates at the lipid-water interface of biological membranes, which could explain its interference with the function of numerous membrane proteins[].

Quantitative Data Presentation

The following tables summarize the reported quantitative data for this compound's pharmacological activity and its effects in various functional assays.

Table 1: Pharmacological Profile of this compound

| Target | Action | IC₅₀ Value | Cell/Tissue Type |

| Human muscle-type nAChR | Non-competitive antagonist | 390 nM | TE671/RD cells |

| α3β4 ganglionic nAChR | Non-competitive antagonist | 350 nM | SH-SY5Y cells |

| Nicotine-induced Dopamine Release | Inhibition | 480 nM | Rat brain synaptosomes |

| Protein Kinase C (PKC) | Inhibition | Dose-dependent | Not specified |

Data compiled from references[5][6][7].

Table 2: Effective Concentrations of this compound in Functional Assays

| Experimental Model | This compound Concentration | Observed Effect |

| Isolated rabbit aortic strip | 50 µM | Blockade of contractile response |

| Isolated guinea pig ileum | 65 µM | Inhibition of calcium influx and efflux |

| Guinea pig right atria | 1-100 µM | Negative chronotropic effect |

| Guinea pig left atria | 1-100 µM | Biphasic inotropic effect (transient increase, then sustained decrease) |

| Guinea pig papillary muscles | 30 µM | Shortened action potential duration |

| Mouse phrenic nerve-hemidiaphragm | 1 µM | Augmentation of twitches |

| Mouse phrenic nerve-hemidiaphragm | 10-30 µM | Augmentation followed by reduction of twitches |

| Mouse phrenic nerve-hemidiaphragm | 100-300 µM | Concentration-dependent twitch reduction |

| Rat anococcygeus muscle | Concentration-dependent | Antagonism of noradrenaline-induced contractions |

| Rat renal cortical slices | 1-10 µM | No effect on basal renin secretion |

| Rat renal cortical slices | 100 µM | Doubled basal renin secretion; non-specific blockade of other inhibitors |

Data compiled from references[1][2][3][5][6][10].

Experimental Protocols

Detailed methodologies are crucial for replicating and interpreting studies involving this compound. Below are generalized protocols for key experiments used to assess its effects on SR Ca²⁺ release.

Protocol 4.1: Measurement of SR Ca²⁺ Release and Uptake in Muscle Homogenates

This protocol is adapted from methodologies used for studying SR function in skeletal muscle.

1. Tissue Preparation:

- Excise muscle tissue from the animal model (e.g., vastus lateralis).

- Immediately freeze the sample in liquid nitrogen and store at -80°C until analysis.

- On the day of the assay, homogenize a small piece of muscle tissue (e.g., ~5 mg) in a buffer solution.

2. Ca²⁺ Uptake and Release Assay:

- Instrumentation: Use a fluorometer equipped with a thermostated cuvette holder (maintained at 37°C) and continuous stirring.

- Fluorescent Dye: Employ a ratiometric calcium indicator like Indo-1. Set excitation wavelength to 355 nm and continuously measure emission at 400 nm and 470 nm.

- Assay Buffer Composition: A typical buffer consists of 165 mM KCl, 22 mM HEPES, 7.5 mM oxalate, 11 mM NaN₃, 5.5 µM TPEN, 20 µM CaCl₂, and 2 mM MgCl₂ (pH 7.0)[11].

- Procedure:

- Add the assay buffer to the cuvette.

- Initiate the reaction by adding the muscle homogenate. The SERCA pumps in the SR vesicles will begin to take up Ca²⁺ from the buffer, which can be monitored by the change in Indo-1 fluorescence.

- Allow the uptake to proceed until the extra-vesicular Ca²⁺ concentration reaches a steady-state plateau.

- To measure release, first block the SERCA pump to prevent re-uptake. Add cyclopiazonic acid (CPA) to a final concentration of 40 µM and incubate for ~30 seconds[11].

- Induce Ca²⁺ release by adding a releasing agent. For example, AgNO₃ (140 µM) can be used to induce release via thiol oxidation on the ryanodine receptor[11]. Alternatively, an IP₃ analogue can be used to study IP₃R-mediated release.

- Monitor the rapid increase in extra-vesicular Ca²⁺ concentration.

- Data Analysis:

- Calibrate the fluorescence signal at the end of each run to determine minimum (Rmin) and maximum (Rmax) fluorescence ratios, allowing for the conversion of fluorescence data to free [Ca²⁺].

- Calculate the rate of Ca²⁺ uptake in specific concentration intervals (e.g., between 100 and 700 nM free Ca²⁺)[11].

- Determine the peak Ca²⁺ release rate from the first derivative of the [Ca²⁺] vs. time curve following the addition of the releasing agent[11].

- To test the effect of this compound, pre-incubate the muscle homogenate with the desired concentration of this compound before initiating the uptake/release measurement.

Protocol 4.2: Calcium Imaging in Isolated Single Cells

This protocol outlines the general steps for using fluorescent dyes to measure intracellular Ca²⁺ changes in response to stimuli in the presence or absence of this compound.

1. Cell Preparation and Dye Loading:

- Isolate single cells (e.g., myocytes, neurons) using standard enzymatic digestion and mechanical dissociation methods.

- Plate the cells onto imaging chambers or coverslips suitable for microscopy.

- Load the cells with a Ca²⁺-sensitive fluorescent indicator. For example, incubate cells with Fura-2 AM or Rhod-2 AM (e.g., 2 µM) for a specified period (e.g., 60 minutes) at room temperature[12]. Pluronic acid is often co-incubated to facilitate dye loading[13].

- After loading, wash the cells with a physiological saline solution to remove excess extracellular dye.

2. Imaging and Data Acquisition:

- Mount the imaging chamber on the stage of an inverted microscope equipped for fluorescence imaging (e.g., confocal or epifluorescence).

- Perfuse the cells with a physiological buffer.

- To study the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a defined period before stimulation.

- Establish a baseline fluorescence recording.

- Stimulate the cells with an agonist known to induce SR Ca²⁺ release (e.g., caffeine to open RyRs, or ATP to generate IP₃)[12].

- Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths and record the emission ratio.

3. Data Analysis:

- Correct for background fluorescence.

- For ratiometric indicators, calculate the ratio of fluorescence intensities at the two excitation wavelengths.

- Convert fluorescence ratios or intensities to intracellular Ca²⁺ concentrations ([Ca²⁺]i) using the Grynkiewicz equation, which requires calibration with minimum (Ca²⁺-free) and maximum (Ca²⁺-saturating) fluorescence values.

- Analyze parameters such as the peak amplitude of the Ca²⁺ transient, the rate of rise, and the rate of decay to quantify the effects of this compound on Ca²⁺ release and re-uptake.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships associated with this compound's effects.

Caption: this compound's primary and off-target signaling pathways.

Caption: Workflow for measuring SR Ca²⁺ release.

Caption: this compound's combined effects on cellular Ca²⁺ homeostasis.

Discussion and Conclusion

This compound has historically served as a valuable tool for implicating intracellular Ca²⁺ stores in various physiological responses. Its ability to inhibit SR Ca²⁺ release is well-documented across numerous studies and tissue types. However, the discovery of its potent, non-specific effects on multiple other targets necessitates a re-evaluation of its utility as a selective pharmacological probe.

The primary challenge in using this compound is distinguishing its effects on intracellular Ca²⁺ release from its effects on plasma membrane channels and other signaling molecules. For example, a reduction in a Ca²⁺-dependent physiological response following this compound application could be due to the inhibition of SR Ca²⁺ release, the blockade of extracellular Ca²⁺ entry, the inhibition of PKC, or a combination thereof. The concentrations at which this compound inhibits nAChRs are significantly lower than those typically used to study intracellular Ca²⁺ release, highlighting the high probability of engaging these off-targets in experimental settings[5][6][7].

-

Use this compound in conjunction with other, more specific inhibitors (e.g., xestospongin C for IP₃Rs, or ryanodine/dantrolene for RyRs) to dissect the pathways involved.

-

Conduct experiments in Ca²⁺-free extracellular media to isolate the contribution of intracellular stores, while being mindful that this compound also affects other membrane conductances[].

-

Employ the lowest effective concentration of this compound and be aware of its potent effects on off-targets at those concentrations.

References

- 1. The effect of altering the external Ca++ concentration and this compound on noradrenaline-induced contractions of the rat anococcygeus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a pharmacologic tool in guinea pig myocardial tissues. I. Effects of this compound on force of contraction and on action potential parameters in atrial and papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a putative calcium antagonist, on neuromuscular transmission and muscle contractility in the mouse phrenic nerve-hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of calcium antagonist this compound on active Na and Cl transport in rabbit ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NB-64-24257-5mg | TMB 8 (hydrochloride) [53464-72-5] Clinisciences [clinisciences.com]

- 6. caymanchem.com [caymanchem.com]

- 7. The "calcium antagonist" this compound [3,4,5-trimethoxybenzoic acid 8-(diethylamino)octyl ester] is a potent, non-competitive, functional antagonist at diverse nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Calcium-dependent inhibition of renin secretion: this compound is a non-specific antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Release of Ca2+ from the sarcoplasmic reticulum increases mitochondrial [Ca2+] in rat pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of TMB-8 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMB-8 hydrochloride (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride) is a cell-permeable compound widely recognized in scientific literature as an intracellular calcium antagonist. Its primary mechanism of action is attributed to the inhibition of inositol 1,4,5-trisphosphate (IP3)-mediated calcium release from the endoplasmic reticulum, thereby modulating a vast array of calcium-dependent cellular processes. However, a comprehensive evaluation of its pharmacological profile reveals a more complex landscape of activity. This compound hydrochloride also exhibits significant off-target effects, most notably as a potent, non-competitive antagonist of various nicotinic acetylcholine receptor (nAChR) subtypes. Furthermore, it has been reported to inhibit Protein Kinase C (PKC) activity and interact with other ion channels. This guide provides a detailed overview of the pharmacological properties of this compound hydrochloride, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates. A critical consideration for researchers is that the potency of this compound as an nAChR antagonist can exceed its effects on intracellular calcium mobilization, a factor that must be carefully considered in the interpretation of experimental results.

Core Pharmacological Activities

Primary Action: Intracellular Calcium Antagonism

This compound hydrochloride is classically defined by its ability to interfere with the mobilization of calcium from intracellular stores. The primary target for this action is the IP3 receptor (IP3R) located on the membrane of the endoplasmic reticulum (ER). In numerous cell types, this compound has been shown to inhibit the release of Ca2+ from the ER following agonist-induced IP3 production.[1][2] This inhibitory action on intracellular Ca2+ release has been demonstrated to affect a variety of physiological responses, including smooth muscle contraction and amylase release from pancreatic acini.[1]

It is important to note that the effects of this compound on intracellular calcium can be complex and cell-type dependent. In some systems, such as pancreatic islets, this compound has been observed to paradoxically increase cytosolic Ca2+ concentration by mobilizing calcium from intracellular stores, an effect that potentiates insulin secretion.[1]

Off-Target Activities

A significant aspect of this compound hydrochloride's pharmacological profile is its potent off-target activities, which in some cases are more potent than its effects on intracellular calcium.

This compound is a potent, non-competitive antagonist at diverse nAChR subtypes.[3] Its potency as an nAChR antagonist is notably high, with IC50 values in the nanomolar range for several receptor subtypes.[4] This antagonism is functional, meaning it inhibits the ion flux mediated by these receptors upon agonist stimulation.[3]

This compound has been shown to inhibit PKC activity in a dose-dependent manner.[4] This inhibition appears to be competitive with respect to phospholipids, suggesting an interaction with the lipid components necessary for PKC activation.

This compound has also been reported to interact with other cellular targets, including:

-

Muscarinic Receptors: this compound can interact with muscarinic receptors, with Ki values in the low micromolar range.[5]

-

Sodium and Potassium Channels: It has been shown to possess both Ca2+ and Na+ channel-blocking properties and to reduce membrane K+ conductance.[6]

-

Choline Uptake: this compound is a competitive inhibitor of low-affinity choline transport.[7][8]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activity of this compound hydrochloride.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Antagonism

| Receptor Subtype | Cell Line/System | IC50 | Reference(s) |

| Human muscle-type nAChR | TE671/RD cells | 390 nM | [4] |

| α3β4 ganglionic nAChR | SH-SY5Y cells | 350 nM | [4] |

| CNS nAChR (mediating dopamine release) | Rat brain synaptosomes | 480 nM | [4] |

Table 2: Other Off-Target Activities

| Target | Tissue/System | Ki / IC50 | Reference(s) |

| Muscarinic Receptors (M1, cardiac M2, glandular M2, heterogeneous M2) | Guinea pig cortex, heart, pancreas, ileum | ~4 µM | [5] |

| Low-affinity choline transport | N1E-115 neuroblastoma cells | 10 µM (Ki) | [7][8] |

Signaling Pathways Modulated by this compound Hydrochloride

The following diagrams illustrate the key signaling pathways affected by this compound hydrochloride.

Caption: IP3 Signaling Pathway and the inhibitory action of this compound.

Caption: nAChR Signaling and non-competitive antagonism by this compound.

Caption: PKC Signaling Pathway and its inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound hydrochloride.

Measurement of Intracellular Calcium using Fura-2 AM Imaging

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to agonist stimulation and inhibition by this compound.

Materials:

-

Cells of interest cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS) or other appropriate physiological buffer

-

This compound hydrochloride stock solution

-

Agonist of interest (e.g., carbachol, histamine)

-

Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to allow for adherence.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS).

-

Wash the cells once with HBSS.

-

Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBSS.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting emission at 510 nm.

-

To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound hydrochloride for a specified period (e.g., 10-20 minutes) before agonist stimulation.

-

Stimulate the cells with the agonist of interest and continue to acquire images.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in [Ca2+]i.

-

Calibration of the Fura-2 signal can be performed using ionomycin in the presence of high and low calcium concentrations to determine Rmin and Rmax for the Grynkiewicz equation to convert ratios to absolute calcium concentrations.[9]

-

Workflow Diagram:

Caption: Experimental workflow for Fura-2 AM calcium imaging.

Electrophysiological Recording (Whole-Cell Patch Clamp)

This protocol outlines the whole-cell patch-clamp technique to study the effects of this compound hydrochloride on ion channel activity, such as nAChRs.

Materials:

-

Cells expressing the ion channel of interest

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller

-

Extracellular (bath) solution (e.g., aCSF)

-

Intracellular (pipette) solution

-

This compound hydrochloride stock solution

-

Agonist for the channel of interest (e.g., acetylcholine)

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Cell Preparation: Place a coverslip with cultured cells in the recording chamber and perfuse with the extracellular solution.

-

Establishing a Gigaohm Seal:

-

Fill a micropipette with the intracellular solution and mount it on the headstage.

-

Under visual guidance, carefully approach a cell with the pipette tip while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

-

Achieving Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording:

-

In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -60 mV).

-

Apply the agonist to the bath to evoke an ionic current.

-

To test the effect of this compound, either pre-apply this compound to the bath before agonist application or co-apply this compound with the agonist.

-

Record the changes in the evoked current in the presence of different concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.

-

Construct a concentration-response curve for the inhibition by this compound to determine the IC50 value.

-

Radioligand Binding Assay for nAChRs

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound hydrochloride for a specific nAChR subtype.

Materials:

-

Cell membranes or tissue homogenates expressing the nAChR of interest

-

Radiolabeled ligand with high affinity for the target receptor (e.g., [3H]epibatidine for α4β2 nAChRs)

-

This compound hydrochloride

-

Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine)

-

Assay buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a series of tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound hydrochloride.

-

Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protein Kinase C (PKC) Activity Assay

This protocol describes a radiometric assay to measure the inhibitory effect of this compound hydrochloride on PKC activity.

Materials:

-

Purified, active PKC enzyme

-

PKC substrate (e.g., a specific peptide substrate)

-

[γ-32P]ATP

-

This compound hydrochloride

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Phosphoric acid for washing

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a reaction tube, combine the kinase reaction buffer, the PKC substrate, and the desired concentration of this compound hydrochloride.

-

Enzyme Addition: Add the purified PKC enzyme to the reaction mixture and pre-incubate for a short period at room temperature.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto a piece of phosphocellulose paper. The phosphorylated substrate will bind to the paper.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Compare the amount of radioactivity incorporated into the substrate in the presence of this compound to the control (no this compound).

-

Calculate the percentage of inhibition of PKC activity for each concentration of this compound and determine the IC50 value.

-

Conclusion

This compound hydrochloride is a valuable pharmacological tool for studying intracellular calcium signaling. However, its utility is nuanced by its significant off-target activities, particularly its potent antagonism of nicotinic acetylcholine receptors. Researchers utilizing this compound must be cognizant of these off-target effects and employ appropriate controls to ensure the accurate interpretation of their findings. The quantitative data and detailed experimental protocols provided in this guide are intended to support the rigorous and informed use of this compound hydrochloride in pharmacological research and drug development. Careful consideration of its complex pharmacological profile is paramount for advancing our understanding of the cellular processes it modulates.

References

- 1. Mobilization of Ca2+ from intracellular stores of pancreatic beta-cells by the calcium store blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of calcium antagonist this compound on active Na and Cl transport in rabbit ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The "calcium antagonist" this compound [3,4,5-trimethoxybenzoic acid 8-(diethylamino)octyl ester] is a potent, non-competitive, functional antagonist at diverse nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tmb 8 (hydrochloride) — TargetMol Chemicals [targetmol.com]

- 5. Differential allosteric effects of 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate-HCl (this compound) on muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium-dependent inhibition of renin secretion: this compound is a non-specific antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium-independent effects of this compound. Modification of phospholipid metabolism in neuroblastoma cells by inhibition of choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium-independent effects of this compound. Modification of phospholipid metabolism in neuroblastoma cells by inhibition of choline uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. moodle2.units.it [moodle2.units.it]

TMB-8: An In-depth Technical Guide on its Role in Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) is widely utilized as a pharmacological tool to investigate the role of intracellular calcium (Ca²⁺) signaling in a variety of cellular processes, including smooth muscle contraction. Historically classified as an intracellular Ca²⁺ antagonist, its primary mechanism of action is attributed to the inhibition of Ca²⁺ release from the sarcoplasmic reticulum. However, accumulating evidence reveals a more complex pharmacological profile, with effects on Ca²⁺ influx and myofilament Ca²⁺ sensitivity. This technical guide provides a comprehensive overview of the core mechanisms of this compound in regulating smooth muscle contraction, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying signaling pathways. Furthermore, this guide addresses the known off-target effects of this compound, offering a critical perspective for the design and interpretation of future research.

Introduction to this compound and Smooth Muscle Contraction

Smooth muscle contraction is a fundamental physiological process regulated by the concentration of intracellular free calcium ([Ca²⁺]i). An increase in [Ca²⁺]i can be initiated by two primary pathways: Ca²⁺ influx from the extracellular space through voltage-gated and receptor-operated channels, and Ca²⁺ release from intracellular stores, primarily the sarcoplasmic reticulum (SR).[1] Agonist stimulation of G-protein coupled receptors on the smooth muscle cell membrane often leads to the production of inositol 1,4,5-trisphosphate (IP₃), which binds to IP₃ receptors on the SR, triggering the release of stored Ca²⁺.[1][2] This rise in [Ca²⁺]i activates calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent cross-bridge cycling and muscle contraction.[3][4]

This compound has been instrumental in dissecting the contribution of intracellular Ca²⁺ release to smooth muscle contraction. It is a derivative of gallic acid and is often used to differentiate between cellular responses dependent on intracellular versus extracellular Ca²⁺ sources.[5][6][7]

Mechanism of Action of this compound in Smooth Muscle

This compound exerts its inhibitory effects on smooth muscle contraction through a multi-faceted mechanism, primarily targeting the mobilization of intracellular calcium. However, its actions extend beyond this initial characterization.

Inhibition of Intracellular Calcium Release

The principal and most well-documented effect of this compound is its ability to stabilize Ca²⁺ binding to cellular stores, thereby inhibiting its release.[8] This action has been demonstrated in various smooth muscle preparations.

-

Inhibition of Agonist-Induced Ca²⁺ Release: In vascular smooth muscle, this compound inhibits norepinephrine-induced transient increases in both intracellular Ca²⁺ concentration and muscle tension in a Ca²⁺-free solution, indicating its effect on intracellular Ca²⁺ release.[5]

-

Inhibition of Caffeine-Induced Ca²⁺ Release: this compound also inhibits caffeine-induced Ca²⁺ release, which acts by sensitizing ryanodine receptors on the sarcoplasmic reticulum.[5][8] This suggests that this compound can interfere with Ca²⁺-induced Ca²⁺ release (CICR) mechanisms.[1][9]

Inhibition of Calcium Influx

In addition to its effects on intracellular stores, this compound has been shown to inhibit the influx of extracellular Ca²⁺.

-

Voltage-Gated Calcium Channels: this compound decreases the increase in muscle tension and [Ca²⁺]i induced by high potassium (K⁺), which depolarizes the cell membrane and opens voltage-gated Ca²⁺ channels.[5]

-

Receptor-Operated Calcium Channels: this compound almost completely inhibits the increase in [Ca²⁺]i and ⁴⁵Ca²⁺ influx stimulated by norepinephrine, which activates receptor-operated Ca²⁺ channels.[5]

Effects on Myofilament Calcium Sensitization

Interestingly, at higher concentrations, this compound can inhibit smooth muscle contraction without a corresponding decrease in intracellular Ca²⁺ levels.[5] This suggests a potential effect on the Ca²⁺ sensitivity of the contractile apparatus. A study on rabbit aorta showed that a higher concentration of this compound (300 µM) inhibited the remaining portion of norepinephrine-induced contraction without an additional decrease in [Ca²⁺]i.[5]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various parameters of smooth muscle function as reported in key studies.

| Tissue Preparation | Agonist | This compound Concentration | Observed Effect | Reference |

| Rabbit Aortic Strip | High K⁺ | 100 µM | Decreased muscle tension and [Ca²⁺]i to resting levels. | [5] |

| Rabbit Aortic Strip | Norepinephrine | 100 µM | Almost completely inhibited the increase in [Ca²⁺]i and ⁴⁵Ca²⁺ influx, with partial inhibition of muscle tension. | [5] |

| Rabbit Aortic Strip | Norepinephrine | 300 µM | Inhibited the remaining portion of the contraction without a further decrease in [Ca²⁺]i. | [5] |

| Rabbit Aortic Strip | Norepinephrine (in Ca²⁺-free solution) | 100 µM | Inhibited transient increases in [Ca²⁺]i and muscle tension. | [5] |

| Rabbit Aortic Strip | Caffeine (in Ca²⁺-free solution) | >100 µM | Inhibited transient increases in [Ca²⁺]i and muscle tension. | [5] |

| Rabbit Aortic Strip | KCl and Noradrenaline | 50 µM | Significantly inhibited equivalent contractile responses. | [8] |

| Guinea-Pig Ileum | - | 65 µM | Significantly inhibited resting cellular Ca²⁺ influx and efflux. | [8] |

| Parameter | Tissue/Cell Type | This compound Concentration | Effect | Reference |

| Choline Transport (Low-affinity) | N1E-115 Neuroblastoma Cells | Kᵢ = 10 µM | Competitive inhibitor. | [7] |

| Phosphatidylcholine Formation | N1E-115 Neuroblastoma Cells | 25-150 µM | Inhibited. | [7] |

| Phosphatidylinositol Synthesis | N1E-115 Neuroblastoma Cells | 100 µM | Increased 2-fold. | [7] |

| Phosphatidylglycerol Synthesis | N1E-115 Neuroblastoma Cells | 150 µM | Increased 40-fold. | [7] |

| Phosphatidylserine Synthesis | N1E-115 Neuroblastoma Cells | - | Increased up to 3-fold. | [7] |

| Agonist-induced Hydrolysis of Phosphatidylinositol | Pancreas and Submandibular Gland | - | Inhibited. | [10] |

| Muscarinic Receptor Binding | Pancreas and Submandibular Gland | - | Inhibited. | [10] |

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways in smooth muscle contraction and the proposed points of intervention for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the cited literature for studying the effects of this compound on smooth muscle contraction.

Isolated Tissue Bath Preparation for Contraction Studies

This protocol is adapted from studies investigating the contractility of isolated vascular smooth muscle.[5][11]

-

Tissue Dissection:

-

Euthanize a rabbit (or other suitable animal model) in accordance with institutional animal care and use committee guidelines.

-

Carefully dissect the thoracic aorta and place it in a cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7).

-

Remove adherent connective and adipose tissue and cut the aorta into rings of 2-3 mm in width.

-

-

Tissue Mounting:

-

Suspend the aortic rings between two stainless steel hooks in a temperature-controlled (37°C) tissue bath containing oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM). Tissues that do not respond adequately should be discarded.

-

-

Experimental Procedure:

-

After washing out the KCl and allowing the tissue to return to baseline, pre-incubate the aortic rings with the desired concentration of this compound or vehicle for a specified period (e.g., 20-30 minutes).

-

Induce contraction with an agonist (e.g., norepinephrine, high K⁺).

-

Record the contractile response until a stable plateau is reached.

-

Data can be expressed as a percentage of the maximal contraction induced by the viability test.

-

Measurement of Intracellular Calcium with Fura-2

This protocol is based on methods used to measure [Ca²⁺]i in smooth muscle preparations.[5]

-

Tissue Preparation:

-

Prepare smooth muscle strips or isolated cells as described in the relevant literature. For vascular strips, the endothelium may need to be removed by gentle rubbing to avoid its influence on the results.

-

-

Fura-2 Loading:

-

Incubate the tissue with the acetoxymethyl (AM) ester form of Fura-2 (Fura-2/AM) in a physiological salt solution for a specified time (e.g., 2-4 hours) at room temperature or 37°C. Pluronic F-127 is often included to aid in the dispersion of the dye.

-

-

Wash and Mount:

-

Wash the tissue to remove extracellular Fura-2/AM.

-

Mount the tissue in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence measurements.

-

-

Fluorescence Measurement:

-

Excite the Fura-2 loaded tissue alternately with light at 340 nm and 380 nm.

-

Measure the fluorescence emission at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

-

-

Experimental Procedure:

-

Perfuse the tissue with a physiological solution.

-

Introduce this compound at the desired concentration into the perfusate for a pre-incubation period.

-

Stimulate the tissue with an agonist and record the change in the F340/F380 ratio.

-

Off-Target Effects and Considerations

While this compound is a valuable tool, it is crucial to be aware of its potential off-target effects, which can confound the interpretation of experimental results.

-

Phospholipid Metabolism: this compound can significantly alter phospholipid metabolism in a Ca²⁺-independent manner.[7] It has been shown to be a competitive inhibitor of choline transport and can affect the synthesis of several phospholipids, including phosphatidylcholine, phosphatidylinositol, phosphatidylglycerol, and phosphatidylserine.[7]

-

Muscarinic Receptor Binding: this compound can inhibit agonist-induced hydrolysis of phosphatidylinositol and muscarinic receptor binding, suggesting a direct interaction with components of the muscarinic signaling pathway.[10]

-

Effects on Other Ion Channels and Receptors: Studies in cardiac and skeletal muscle have suggested that this compound may also affect membrane conductances for other cations and postsynaptic acetylcholine receptor sensitivity.[12][13]

Given these off-target effects, it is recommended to:

-

Use the lowest effective concentration of this compound.

-

Employ multiple, structurally and mechanistically distinct inhibitors to confirm findings.

-

Consider the potential impact of this compound on the specific signaling pathways under investigation, especially those involving phospholipids and muscarinic receptors.

Conclusion

This compound remains a cornerstone in the pharmacological investigation of smooth muscle physiology. Its primary role as an inhibitor of intracellular Ca²⁺ release is well-established, providing a means to probe the significance of sarcoplasmic reticulum Ca²⁺ stores in contractile responses. However, its inhibitory actions on Ca²⁺ influx and potential modulation of myofilament Ca²⁺ sensitivity contribute to a more intricate mechanism of action. Researchers and drug development professionals must consider this multifaceted pharmacological profile, alongside its known off-target effects, to ensure the rigorous design and accurate interpretation of studies aimed at elucidating the complex regulation of smooth muscle function. The detailed protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for future investigations in this field.

References

- 1. Calcium release in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of inositol 1,4,5-trisphosphate-induced Ca2+ release by reversible phosphorylation and dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Inhibitory effect of 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (this compound) in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological evaluation of a new Ca2+ antagonist, 8-(N,N-diethylamino)-octyl-3,4,5-trimethoxybenzoate hydrochloride (this compound): studies in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium-independent effects of this compound. Modification of phospholipid metabolism in neuroblastoma cells by inhibition of choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the mechanism of action of a new Ca-2+ antagonist, 8-(N,N-diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride in smooth and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium-Induced Calcium Release in Smooth Muscle: Loose Coupling between the Action Potential and Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of agonist-induced hydrolysis of phosphatidylinositol and muscarinic receptor binding by the calcium antagonist 8-(N,N-diethylamino)-octyl-3,4,5-trimethoxybenzoate-HCl (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound, a putative calcium antagonist, on neuromuscular transmission and muscle contractility in the mouse phrenic nerve-hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound as a pharmacologic tool in guinea pig myocardial tissues. I. Effects of this compound on force of contraction and on action potential parameters in atrial and papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

TMB-8's Impact on Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) is a cell-permeable compound that has been widely utilized in cellular biology and pharmacology as a tool to investigate the role of intracellular calcium (Ca2+) signaling. Initially characterized as an intracellular Ca2+ antagonist, this compound is primarily known for its ability to inhibit the release of Ca2+ from intracellular stores, thereby modulating a vast array of physiological processes. However, its mechanism of action is complex and extends beyond this primary function, encompassing interactions with various channels and signaling pathways. This technical guide provides a comprehensive overview of this compound's effects on calcium channels, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to aid researchers in its effective application and in the interpretation of experimental results.

Core Mechanism of Action and Impact on Intracellular Calcium Stores

This compound's principal mechanism of action is the stabilization of intracellular calcium stores, primarily the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), thereby inhibiting the release of stored Ca2+ into the cytoplasm. This action is crucial in dissecting cellular processes that are dependent on Ca2+ release from these internal reservoirs.

Inhibition of IP3-Mediated Calcium Release

A key target of this compound is the inositol 1,4,5-trisphosphate (IP3)-mediated Ca2+ release pathway. Upon stimulation of Gq-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 then binds to IP3 receptors (IP3Rs) on the ER/SR membrane, triggering the opening of these channels and the subsequent release of Ca2+ into the cytosol. This compound is thought to interfere with this process, although the precise molecular interaction with the IP3R or associated proteins is not fully elucidated. This inhibition of IP3-induced Ca2+ release has been a cornerstone of its use in research.

Quantitative Data on this compound's Pharmacological Profile

While this compound is widely used as an intracellular calcium antagonist, its pharmacological profile includes a range of on-target and off-target effects. The following tables summarize the available quantitative data on its interactions with various molecular targets. It is important to note that specific IC50 and Ki values for its primary targets like SERCA, IP3Rs, and RyRs are not consistently reported in the literature, with many studies describing its effects at specific concentrations rather than providing detailed dose-response analyses.

| Target | Action | Species/Cell Type | IC50 / Ki Value | Reference(s) |

| Primary Targets (Qualitative Data) | ||||

| Intracellular Ca2+ Release | Inhibition | Various | Effective at 10-100 µM | [1][2] |

| Off-Target Effects (Quantitative Data) | ||||

| Nicotinic Acetylcholine Receptor (nAChR) - muscle type | Non-competitive antagonist | Human (TE671/RD cells) | ~400 nM | [2] |

| Nicotinic Acetylcholine Receptor (nAChR) - ganglionic α3β4 | Non-competitive antagonist | Human (SH-SY5Y cells) | ~400 nM | [2] |

| Nicotinic Acetylcholine Receptor (nAChR) - CNS type | Inhibition of dopamine release | Rat brain synaptosomes | ~500 nM | [2] |

| Choline Transport (low-affinity) | Competitive inhibitor | N1E-115 neuroblastoma | Ki = 10 µM | [3] |

Effects on Specific Calcium Channels and Pumps

Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry (SOCE) is a critical mechanism for replenishing intracellular Ca2+ stores and for sustained Ca2+ signaling. It is activated by the depletion of Ca2+ from the ER, which is sensed by STIM proteins that in turn activate Orai channels in the plasma membrane. While this compound is often used to prevent store depletion and thereby indirectly inhibit SOCE, its direct effects on the components of the SOCE machinery are less clear. Some studies suggest that at higher concentrations, this compound may have direct inhibitory effects on SOCE, independent of its action on intracellular stores.

Ryanodine Receptors (RyRs)